molecular formula C11H12ClN3S B3150760 4-Chloro-2-piperazin-1-yl-benzothiazole CAS No. 69389-15-7

4-Chloro-2-piperazin-1-yl-benzothiazole

Cat. No. B3150760
CAS RN: 69389-15-7
M. Wt: 253.75 g/mol
InChI Key: IHBXITPMENARIU-UHFFFAOYSA-N
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Description

“4-Chloro-2-piperazin-1-yl-benzothiazole” is a chemical compound with the CAS Number: 69389-15-7 . It has a molecular weight of 253.76 and its IUPAC name is 4-chloro-2-(1-piperazinyl)-1,3-benzothiazole . The compound is solid in physical form .


Synthesis Analysis

The synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore is described using a three carbon spacer . The structures of the compounds were confirmed by NMR and mass spectral data .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-piperazin-1-yl-benzothiazole” is characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-piperazin-1-yl-benzothiazole” include its solid physical form and a molecular weight of 253.76 . Its IUPAC name is 4-chloro-2-(1-piperazinyl)-1,3-benzothiazole .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, including those with a piperazine moiety, have been synthesized and studied for their anti-tubercular activity . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Antibacterial Activity

A new library of structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized . These compounds were evaluated for their antibacterial activity by the agar diffusion method, and three of them were found to be active . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .

Antifungal Agents

6-substituted-4-methyl-3- (4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents . The synthesis was achieved via intramolecular cyclization of the respective 1- (2-arylhydrazono)-1- (4-arylpiperazin-1-yl)propan-2-ones .

P21-Activated Kinase 4 (PAK4) Inhibitors

A series of novel 2,4-diaminoquinazoline derivatives were designed, synthesized, and evaluated as PAK4 inhibitors . All compounds showed significant inhibitory activity against PAK4 (half-maximal inhibitory concentration IC 50 < 1 μM) .

Dopamine and Serotonin Antagonists

3- (Piperazin-1-yl)-1,2-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties . Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Drugability Evaluation

The synthesized 3- (piperazin-1-yl)-1,2-benzothiazole derivatives were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . This rule is a set of five guidelines used to evaluate the druglikeness of a chemical compound .

properties

IUPAC Name

4-chloro-2-piperazin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c12-8-2-1-3-9-10(8)14-11(16-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBXITPMENARIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-piperazin-1-yl-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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